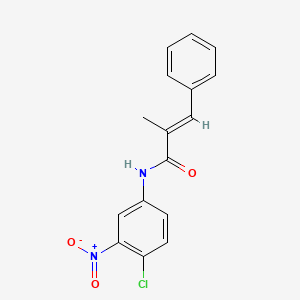

![molecular formula C20H15NO2S B4622794 2-(4-biphenylyl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one CAS No. 5662-83-9](/img/structure/B4622794.png)

2-(4-biphenylyl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one

Descripción general

Descripción

The compound “2-(4-biphenylyl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one” is a type of 4H-benzo[d][1,3]oxazin-4-one . These compounds are a class of heterocyclic compounds that have been broadly studied in chemistry . They have been extensively used in different fields due to their broad applicability . This core can be found in materials, heat-resistant and electronic naturally occurring active compounds, and biologically important molecules such as agrochemicals, pharmaceuticals, anxiolytics, anticonvulsants, fungicides, or anti-inflammatories .

Synthesis Analysis

The synthesis of 4H-benzo[d][1,3]oxazin-4-ones has been developed starting from N-(2-alkynyl)aryl benzamides . The chemoselective oxygen cyclization via the 6-exo-dig pathway yielded the observed heterocycles in modest to good chemical yields under very mild reaction conditions . The method involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol catalyzed by acetic acid . Not all of the substrates were successful in yielding the target heterocycles as some of the reactions failed to undergo the final elimination .Molecular Structure Analysis

The molecular structure of 4H-benzo[d][1,3]oxazin-4-ones is characterized by one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . Isomers exist depending on the relative position of the heteroatoms and relative position of the double bonds .Chemical Reactions Analysis

The chemical reaction process involves initial protonation of the orthoester and loss of ethanol to afford the stabilized carbocation . Attack on this by the anthranilic acid amino group, proton exchange and loss of a second molecule of ethanol would then yield iminium ion . Subsequent closure of the acid oxygen on the iminium carbon and proton exchange would give ring closed dihydro product .Physical And Chemical Properties Analysis

The physical and chemical properties of 4H-benzo[d][1,3]oxazin-4-ones depend on the specific substituents on the molecule. The formation of the dihydro analogs correlated with the electron density on the aromatic ring: Electron-donating groups favored the 4H-benzo[d][1,3]oxazin-4-ones, while electron-withdrawing groups tended to favor the dihydro product .Aplicaciones Científicas De Investigación

Enzyme Inhibition Studies

- A series of thieno[1,3]oxazin-4-ones were synthesized and investigated for their inhibitory effects on cholesterol esterase (CEase) and acetylcholinesterase (AChE), with some compounds showing significant inhibition, highlighting their potential therapeutic applications (Pietsch & Gütschow, 2005).

- Another study focused on 2-(diethylamino)thieno[1,3]oxazin-4-ones, demonstrating their effectiveness as inhibitors of human leukocyte elastase (HLE), pointing to their role in managing inflammatory conditions (Gütschow et al., 1999).

Synthetic Methodologies and Chemical Properties

- Research into the synthesis of fluorescent dyes with large Stokes shifts has involved derivatives of isomeric thieno[2,3-d][1,3]oxazin-4-ones, showcasing their utility in creating highly sensitive fluorescent probes for various applications (Rihn et al., 2012).

- Studies have also been conducted on biphenyl ester derivatives as tyrosinase inhibitors, where certain compounds demonstrate significant inhibitory effects, suggesting their potential in treating conditions like hyperpigmentation (Kwong et al., 2017).

Luminescence and Photophysical Properties

- The synthesis and luminescence properties of cyclometallated platinum complexes with substituted thienylpyridines were explored, revealing insights into the photophysical characteristics of these complexes, which could be beneficial for developing new optoelectronic devices (Kozhevnikov et al., 2009).

Antimicrobial and Antiproliferative Activities

- Novel bis-[1,3,4]thiadiazole and bis-thiazole derivatives, pendant to thieno[2,3-b]thiophene moiety, were synthesized and shown to possess promising antimicrobial activities, indicating their potential use in developing new antimicrobial agents (Kheder & Mabkhot, 2012).

Mecanismo De Acción

Target of Action

Similar compounds such as quinazolines have been surveyed as biologically relevant moieties against different cancer cell lines .

Mode of Action

It’s known that the compound is part of the 4h-benzo[d][1,3]oxazin-4-one family . Compounds in this family have shown to have substrate inhibitory activity towards certain enzymes, which could suggest a similar mode of action for this compound .

Biochemical Pathways

It’s known that similar compounds have shown significant antitumor activity . This suggests that the compound may affect pathways related to cell proliferation and survival, commonly implicated in cancer.

Pharmacokinetics

Pharmacokinetics refers to how the body absorbs, distributes, metabolizes, and excretes a drug . These properties are crucial for understanding a drug’s bioavailability, efficacy, and potential side effects.

Result of Action

Similar compounds have shown significant antitumor activity , suggesting that this compound may also have potential anticancer effects.

Análisis Bioquímico

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific conditions of the biochemical reaction .

Cellular Effects

The effects of 2-(biphenyl-4-yl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one on cells and cellular processes are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the concentration of the compound .

Molecular Mechanism

The molecular mechanism of action of 2-(biphenyl-4-yl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one is complex and involves several steps. It can bind to certain biomolecules, inhibit or activate enzymes, and cause changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(biphenyl-4-yl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one can change over time. This includes changes in the product’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of 2-(biphenyl-4-yl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one can vary with different dosages. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

2-(biphenyl-4-yl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 2-(biphenyl-4-yl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one within cells and tissues involve various transporters and binding proteins. It can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of 2-(biphenyl-4-yl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one and its effects on activity or function are complex. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Please note: The information provided in this article is based on current knowledge and research. As scientific understanding of this compound evolves, some details may change. Always refer to the most recent and reliable sources for accurate information .

Propiedades

IUPAC Name |

5,6-dimethyl-2-(4-phenylphenyl)thieno[2,3-d][1,3]oxazin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO2S/c1-12-13(2)24-19-17(12)20(22)23-18(21-19)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXNBGYBRDKWYCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)OC(=N2)C3=CC=C(C=C3)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365534 | |

| Record name | 2-(biphenyl-4-yl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5662-83-9 | |

| Record name | 2-(biphenyl-4-yl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

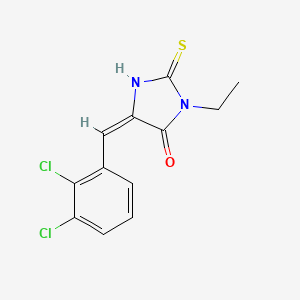

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4622712.png)

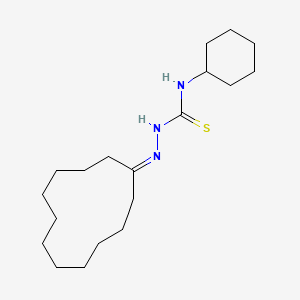

![4-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B4622717.png)

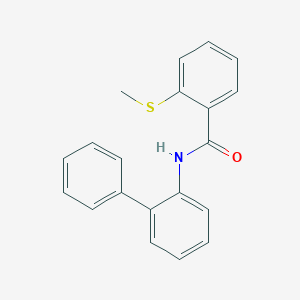

![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B4622742.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4622765.png)

![5-{4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}-5-oxopentanoic acid](/img/structure/B4622787.png)

![2-cyano-3-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl}-N-propylacrylamide](/img/structure/B4622795.png)

![1-[(2-methylbenzyl)sulfonyl]piperidine](/img/structure/B4622802.png)

![4-({[(2-chloro-4-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4622803.png)

![N-(2-methylphenyl)-2-{5-[(4-propylphenoxy)methyl]-2-furoyl}hydrazinecarboxamide](/img/structure/B4622806.png)

![N~1~-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4622820.png)